![molecular formula C23H26ClFN2O3S B12500513 N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B12500513.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-クロロフェニル)スルホニル]-N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-N~2~-(4-フルオロベンジル)グリシンアミドは、スルホニル基、シクロヘキセニル基、およびフルオロベンジル基の存在を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
N2-[(4-クロロフェニル)スルホニル]-N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-N~2~-(4-フルオロベンジル)グリシンアミドの合成は、通常、容易に入手可能な出発物質から始まる複数の手順を伴います。重要な手順には以下が含まれます。
スルホニルクロリドの形成: これは、4-クロロベンゼンスルホニルクロリドを適切なアミンと反応させてスルホンアミド中間体を形成することを伴います。
シクロヘキセニル基の導入: この手順は、適切な条件下でスルホンアミド中間体とシクロヘキセニルエチルアミン誘導体を反応させることを伴います。
フルオロベンジル基の付加: 最終手順は、中間体を4-フルオロベンジルクロリドと反応させて目的の化合物を形成することを伴います。
工業的生産方法
この化合物の工業的生産は、高収率と純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、連続フロー反応器や自動合成プラットフォームなどの高度な技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
N~2~-[(4-クロロフェニル)スルホニル]-N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-N~2~-(4-フルオロベンジル)グリシンアミドは、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、強力な酸化剤を使用して酸化させてスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用してスルホニル基を還元するために実施することができます。
置換: この化合物は、特にスルホニル基とベンジル基で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
置換: 一般的な求核剤には、アミンとチオールが含まれます。
形成される主要な生成物
酸化: スルホキシドとスルホン。
還元: 還元されたスルホニル誘導体。
置換: 置換されたスルホニルとベンジル誘導体。
科学研究への応用
N~2~-[(4-クロロフェニル)スルホニル]-N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-N~2~-(4-フルオロベンジル)グリシンアミドは、次のような幅広い科学研究への応用があります。
化学: 有機合成における試薬として、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 細胞プロセスへの影響や治療剤としての可能性など、潜在的な生物活性について研究されています。
医学: がんや炎症性疾患など、さまざまな疾患の治療における潜在的な使用について調査されています。
産業: 新素材の開発やさまざまな産業プロセスにおける成分として使用されます。
科学的研究の応用
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new materials and as a component in various industrial processes.
作用機序
N2-[(4-クロロフェニル)スルホニル]-N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-N~2~-(4-フルオロベンジル)グリシンアミドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、次のように効果を発揮する可能性があります。
特定の受容体への結合: これにより、シグナル伝達経路の活性化または阻害につながる可能性があります。
酵素活性の調節: この化合物は、特定の酵素の阻害剤または活性化剤として作用し、さまざまな生化学プロセスに影響を与える可能性があります。
細胞成分との相互作用: これにより、細胞機能と挙動の変化につながる可能性があります。
類似の化合物との比較
N~2~-[(4-クロロフェニル)スルホニル]-N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-N~2~-(4-フルオロベンジル)グリシンアミドは、次のような他の類似の化合物と比較することができます。
N~2~-[(4-クロロフェニル)スルホニル]-N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-N~2~-(4-メチルベンジル)グリシンアミド: 構造は似ていますが、フッ素原子ではなくメチル基が含まれています。
N~2~-[(4-クロロフェニル)スルホニル]-N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-N~2~-(4-クロロベンジル)グリシンアミド: 構造は似ていますが、フッ素原子ではなく塩素原子が含まれています。
N~2~-[(4-クロロフェニル)スルホニル]-N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-N~2~-(4-ブロモベンジル)グリシンアミド: 構造は似ていますが、フッ素原子ではなく臭素原子が含まれています。
類似化合物との比較
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide can be compared with other similar compounds, such as:
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-methylbenzyl)glycinamide: Similar structure but with a methyl group instead of a fluorine atom.
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-chlorobenzyl)glycinamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-bromobenzyl)glycinamide: Similar structure but with a bromine atom instead of a fluorine atom.
特性
分子式 |
C23H26ClFN2O3S |
|---|---|
分子量 |
465.0 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)sulfonyl-[(4-fluorophenyl)methyl]amino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H26ClFN2O3S/c24-20-8-12-22(13-9-20)31(29,30)27(16-19-6-10-21(25)11-7-19)17-23(28)26-15-14-18-4-2-1-3-5-18/h4,6-13H,1-3,5,14-17H2,(H,26,28) |
InChIキー |
AAOSLWCNFYSLRE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=CC1)CCNC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12500437.png)
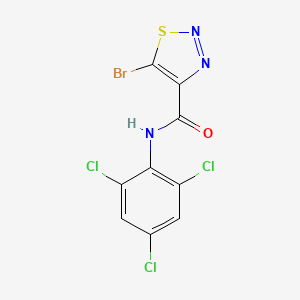
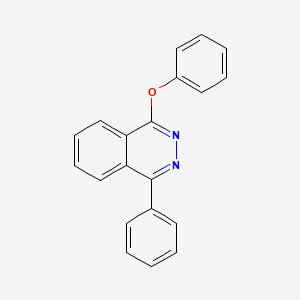
![Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12500449.png)
![Ethyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12500453.png)
![N-[4-(acetylamino)phenyl]-2-(3-cyano-1H-indol-1-yl)acetamide](/img/structure/B12500454.png)
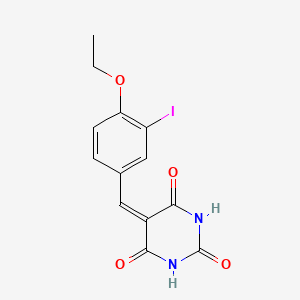
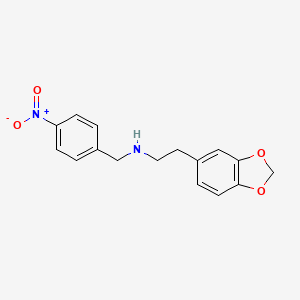
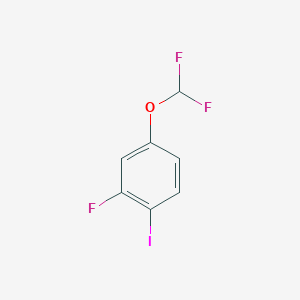
![5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethylpyrrol-3-YL}methylidene)-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12500485.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12500491.png)
![(S)-3-[(S)-2-(Boc-amino)-4-chloro-3-oxobutyl]pyrrolidin-2-one](/img/structure/B12500498.png)
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;hydrochloride](/img/structure/B12500499.png)
